molecular formula C19H25N3O3 B13209995 Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13209995
M. Wt: 343.4 g/mol
InChI Key: WFUIOOSDWVGZHT-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a fused bicyclic structure with a five-membered imidazole ring and a six-membered pyrazine ring. The molecule features a tert-butyl group at the 2-position, a hydroxymethyl group at the 3-position, and a benzyl ester at the 7-position.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl 2-tert-butyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)17-15(12-23)22-10-9-21(11-16(22)20-17)18(24)25-13-14-7-5-4-6-8-14/h4-8,23H,9-13H2,1-3H3

InChI Key

WFUIOOSDWVGZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-butylamine with a suitable aldehyde to form an intermediate, which then undergoes further cyclization and functionalization steps .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 2-Position

Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059948-92-2)
  • Structural Difference : The 2-position substituent is difluoromethyl instead of tert-butyl.
  • Molecular Weight: Lower molecular weight (337.32 g/mol vs. ~350–370 g/mol for tert-butyl analogs) due to reduced steric bulk .
  • Applications : Likely used in medicinal chemistry for its metabolic stability compared to tert-butyl derivatives.
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059944-24-8)
  • Structural Difference: 2-(2-methylpropyl) group and 3-aminomethyl substituent.
  • Impact: Increased Basicity: The aminomethyl group introduces a protonatable nitrogen, enhancing solubility in acidic environments .

Variations in Core Heterocycle

Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
  • Structural Difference : Pyridine replaces pyrazine in the fused ring system.
  • Impact :
    • Electronic Properties : Pyridine’s nitrogen atom creates a more electron-deficient ring compared to pyrazine, affecting π-π stacking interactions in biological targets .
    • Lipophilicity : The methyl ester (vs. benzyl ester) reduces molecular weight (236.31 g/mol) and may lower membrane permeability .

Positional Isomerism and Functional Group Modifications

tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
  • Structural Difference : Hydroxymethyl at the 2-position (vs. 3-position) and partial saturation (5,6-dihydro vs. 5H,6H,7H,8H).
  • Synthetic Utility: The tert-butyl ester at the 7-position is a common protecting group in peptide synthesis .
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (CAS 2227206-01-9)
  • Structural Difference : Carboxylate at the 2-position (vs. 7-position) and dihydrochloride salt form.
  • Impact :
    • Solubility : The salt form improves aqueous solubility for in vitro assays .
    • Biological Targeting : The 2-carboxylate may interact differently with enzymes or receptors compared to the 7-carboxylate isomer .

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound ~350–370 2-tert-butyl, 3-hydroxymethyl, 7-benzyl Low aqueous, high organic
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-... 337.32 2-difluoromethyl Moderate aqueous (polar)
Benzyl 5H...-2-carboxylate dihydrochloride 330.21 2-carboxylate, dihydrochloride High aqueous

Biological Activity

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₁N₃O₃
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 2059967-02-9

The compound features a hydroxymethyl group and a tert-butyl substituent which are significant for its biological interactions. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in drug design and development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors.

Key Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. The compound has shown efficacy against certain bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.
  • Anticancer Properties : Studies have indicated that similar compounds within the imidazo[1,2-a]pyrazine family exhibit cytotoxic effects on cancer cell lines. The inhibition of cell proliferation has been observed in murine and human cancer models.
  • Cholinesterase Inhibition : Some studies suggest that pyrazine derivatives can inhibit cholinesterases (AChE and BChE), which are important for treating neurodegenerative diseases like Alzheimer's. The compound may modulate cholinergic activity through this mechanism.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of related compounds:

  • In Vitro Studies : A study demonstrated that a related pyrazine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
  • Molecular Docking Studies : Research involving molecular docking has shown that the compound can effectively bind to target proteins involved in critical biological pathways. This binding affinity is enhanced by the presence of functional groups such as the hydroxymethyl group .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzyl 3-(chloromethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylateChloromethyl instead of hydroxymethylModerate antimicrobial activity
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylateCyclopropyl substitutionEnhanced anticancer effects
Tert-butyl 5H-imidazo[1,2-a]pyrazine-7(8H)-carboxylateTert-butyl groupImproved lipophilicity and bioavailability

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